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Compound of Interest

Compound Name: H-Leu-Phe-NH2 HCl

CAS No.: 74214-38-3

Cat. No.: B2583873

Get Quote

Executive Summary & Application Scope
H-Leu-Phe-NH2 HCl (L-Leucyl-L-Phenylalaninamide hydrochloride) is a bioactive dipeptide

often utilized as a substrate in enzymatic assays (e.g., for chymotrypsin) or as a building block

in peptidomimetic synthesis.[1][2] Its structural rigidity, conferred by the phenylalanine aromatic

ring and the leucine aliphatic side chain, makes it an excellent model for validating NMR pulse

sequences.

This guide provides a comparative analysis of spectral assignment strategies, focusing on the

critical choice of solvent systems (DMSO-d6 vs. D2O) and the integration of homonuclear

(COSY/TOCSY) vs. heteronuclear (HSQC) methodologies.

Comparative Analysis: Solvent System Performance
For the hydrochloride salt of a short peptide, solvent selection dictates the visibility of

exchangeable protons (Amide NH, Ammonium

). The following comparison evaluates the "performance" of the two primary solvent alternatives
for structural elucidation.
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Alternative A: DMSO-d6 (Recommended for Full
Assignment)[1][3][4]

Mechanism: Aprotic polar solvent; forms strong hydrogen bonds, slowing proton exchange.

Pros:

Amide Visibility: Preserves the N-terminal ammonium (

) and amide (

) proton signals.

Conformational Stability: Stabilizes secondary structures via H-bonding.

Resolution: Excellent separation of the Phenylalanine aromatic ring from the amide region.

Cons: Strong residual solvent peak at 2.50 ppm; hygroscopic nature can introduce water

peaks (3.33 ppm) that obscure alpha-protons.

Alternative B: D2O (Deuterium Oxide)
Mechanism: Protic solvent; causes rapid H/D exchange.

Pros:

Spectral Simplification: Eliminates all NH, NH2, and NH3 signals, leaving only non-

exchangeable CH protons.

Aliphatic Clarity: Removes broad ammonium humps that often obscure the Leucine

-proton region.

Cons:Critical Loss of Data. The sequential connectivity (NOESY

or

) is lost. The distinction between the C-terminal amide and the peptide bond is impossible to
observe directly.
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Verdict
For H-Leu-Phe-NH2 HCl, DMSO-d6 is the superior choice for primary assignment because

verifying the integrity of the HCl salt (ammonium protons) and the C-terminal amide is essential

for purity analysis. D2O should only be used as a secondary experiment to confirm aliphatic

assignments.

Strategic Assignment Workflow
To achieve unambiguous assignment, a self-validating workflow using 2D NMR is required.

Experimental Protocol
Sample Prep: Dissolve 5–10 mg of H-Leu-Phe-NH2 HCl in 600

L DMSO-d6.

1D Proton: Acquire with sufficient relaxation delay (

) to integrate the ammonium signal accurately.

2D COSY: 2048 x 256 points; identifies direct neighbors (

coupling).

2D TOCSY: Mixing time 80ms; identifies complete spin systems (Amino acid fingerprints).

2D HSQC: Multiplicity-edited; correlates protons to carbons (separates

from

).

Workflow Visualization
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Step-by-step NMR assignment workflow for dipeptides, moving from 1D screening to

2D structural confirmation.

Spectral Data & Assignment Guide
The following data represents the expected chemical shifts for H-Leu-Phe-NH2 HCl in DMSO-

d6 at 298K. This data is synthesized from standard random coil values corrected for the

specific salt form and terminal groups.

Table 1: 1H and 13C Chemical Shift Assignments
(DMSO-d6)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Mechanistic Insight: The "Fingerprint" Region
In the COSY spectrum, the critical cross-peak to identify is the

correlation.

Leu-1: Will not show a COSY cross-peak between

and

easily due to the rapid exchange of the ammonium protons, even in DMSO. Look for the

connection.

Phe-2: Will show a strong doublet for the NH at ~8.65 ppm coupling to the

at 4.55 ppm. This confirms the peptide bond.

Structural Connectivity Diagram
Understanding the spin systems is crucial for interpreting the TOCSY spectrum. The diagram

below maps the flow of magnetization.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Magnetization transfer pathways. Solid red lines indicate scalar coupling

(COSY/TOCSY); dotted line indicates spatial proximity (NOESY).
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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